molecular formula C9H17ClN2O2 B2773432 4-(3-Pyrrolidinylcarbonyl)-morpholine HCl CAS No. 192869-54-8

4-(3-Pyrrolidinylcarbonyl)-morpholine HCl

Cat. No.: B2773432
CAS No.: 192869-54-8
M. Wt: 220.7
InChI Key: ZTOCIJGPOJSCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Pyrrolidinylcarbonyl)-morpholine HCl is a chemical compound that belongs to the class of heterocyclic organic compounds. It is characterized by the presence of a pyrrolidine ring attached to a morpholine ring via a carbonyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyrrolidinylcarbonyl)-morpholine HCl typically involves the reaction of pyrrolidine with morpholine in the presence of a carbonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum complexes to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyrrolidinylcarbonyl)-morpholine HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholine or pyrrolidine rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine or pyrrolidine derivatives.

Scientific Research Applications

4-(3-Pyrrolidinylcarbonyl)-morpholine HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Pyrrolidinylcarbonyl)-morpholine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Pyrrolidinylcarbonyl)-piperidine hydrochloride
  • 4-(3-Pyrrolidinylcarbonyl)-pyridine hydrochloride
  • 4-(3-Pyrrolidinylcarbonyl)-pyrrolidine hydrochloride

Uniqueness

4-(3-Pyrrolidinylcarbonyl)-morpholine HCl is unique due to the presence of both morpholine and pyrrolidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

morpholin-4-yl(pyrrolidin-3-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c12-9(8-1-2-10-7-8)11-3-5-13-6-4-11;/h8,10H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXZGWTXOXEXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)N2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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